1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol
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Overview
Description
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol is a chemical compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol . This compound is characterized by the presence of a phenoxy group substituted with a methylsulfanyl group and a propylamino group attached to a propan-2-ol backbone .
Preparation Methods
The synthesis of 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)phenol and 3-chloropropan-2-ol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol can be compared with similar compounds, such as:
1-[4-(Methylsulfanyl)phenoxy]-3-(ethylamino)propan-2-ol: This compound has an ethylamino group instead of a propylamino group, which may result in different chemical and biological properties.
1-[4-(Methylsulfanyl)phenoxy]-3-(methylamino)propan-2-ol: The presence of a methylamino group instead of a propylamino group can affect the compound’s reactivity and interactions.
1-[4-(Methylsulfanyl)phenoxy]-3-(butylamino)propan-2-ol: The butylamino group may impart different physical and chemical characteristics compared to the propylamino group.
Properties
IUPAC Name |
1-(4-methylsulfanylphenoxy)-3-(propylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-3-8-14-9-11(15)10-16-12-4-6-13(17-2)7-5-12/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBMYWLYGVDRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=C(C=C1)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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